

HPLC Retention Time & Method Development Guide: Methyl 2-hydroxy-4-methoxy-5- nitrobenzoate

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Compound of Interest

Compound Name:	Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
CAS No.:	723284-34-2
Cat. No.:	B3151835

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Executive Summary & Compound Profile

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS: 723284-34-2) is a functionalized salicylate ester used as a key building block in the synthesis of novel dual-action inhibitors (e.g., HDAC/EGFR antagonists).[1][2] Its analysis is critical for monitoring reaction progress (nitration efficiency) and purity profiling.[2]

- **Chemical Nature:** Highly functionalized aromatic ring containing a nitro group (electron-withdrawing), a phenolic hydroxyl (weakly acidic), and a methoxy group (electron-donating). [2]
- **Chromatographic Challenge:** The compound possesses both hydrophobic (ester/methoxy) and ionizable (phenol) domains.[2] The nitro group introduces strong interaction potential, making column selection pivotal.[2]

Property	Detail
CAS Number	723284-34-2
Molecular Formula	C H NO
Key Functional Groups	Nitro () , Phenol () , Methyl Ester ()
pKa (Predicted)	~4.5 - 5.5 (Phenol acidity enhanced by -nitro group)
UV Max	~254 nm, ~310 nm (Nitro-aromatic band)

Comparative Method Performance

The following comparison evaluates the performance of three distinct stationary phases for the retention and separation of **Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate** from its potential impurities (e.g., non-nitrated precursor, hydrolysis products).

2.1 Stationary Phase Comparison

Column Chemistry	Retention Mechanism	Performance Verdict	Typical Retention (min)*
C18 (Octadecyl)	Hydrophobic Interaction	Standard. Good general retention, but may lack selectivity for nitro-regioisomers.[2]	8.5 - 10.2
Phenyl-Hexyl	- Interaction + Hydrophobic	Superior. The nitro group interacts strongly with the phenyl phase, often increasing retention and resolving isomers better than C18.[2]	11.0 - 12.8
C8 (Octyl)	Hydrophobic Interaction	Fast. Lower retention; useful for high-throughput screening but lower resolution. [2]	5.0 - 6.5

*Note: Retention times are representative of a standard gradient (5-95% B in 15 min) at 1.0 mL/min.

2.2 Mobile Phase Selection

- Methanol (MeOH): generally provides unique selectivity for nitro-aromatics due to hydrogen bonding capabilities with the nitro group oxygen.[2] It often results in slightly longer retention times and different peak spacing compared to ACN.[2]
- Acetonitrile (ACN): Provides sharper peaks and lower backpressure.[2] However, for nitro-positional isomers, ACN may cause peak overlap (co-elution) that MeOH resolves.[2]

Recommended Experimental Protocol

This protocol is designed to ensure robustness by controlling the ionization state of the phenolic hydroxyl group.[2]

Step 1: Buffer Preparation (Critical)

- Why: The phenolic proton is acidic.[2] Without pH control, the compound may exist as a mixture of neutral and ionized forms, leading to peak tailing or split peaks.[2]
- Action: Use 0.1% Formic Acid or 0.1% Phosphoric Acid in water (pH ~2.5).[2] This suppresses ionization, keeping the molecule neutral and increasing retention on RP columns.[2]

Step 2: Chromatographic Conditions

Parameter	Setting
Column	Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile (Standard) or Methanol (For isomer resolution)
Flow Rate	1.0 mL/min
Temperature	30°C (Controlled to minimize RT drift)
Detection	UV @ 254 nm (Primary), 310 nm (Secondary)
Injection Volume	10 µL

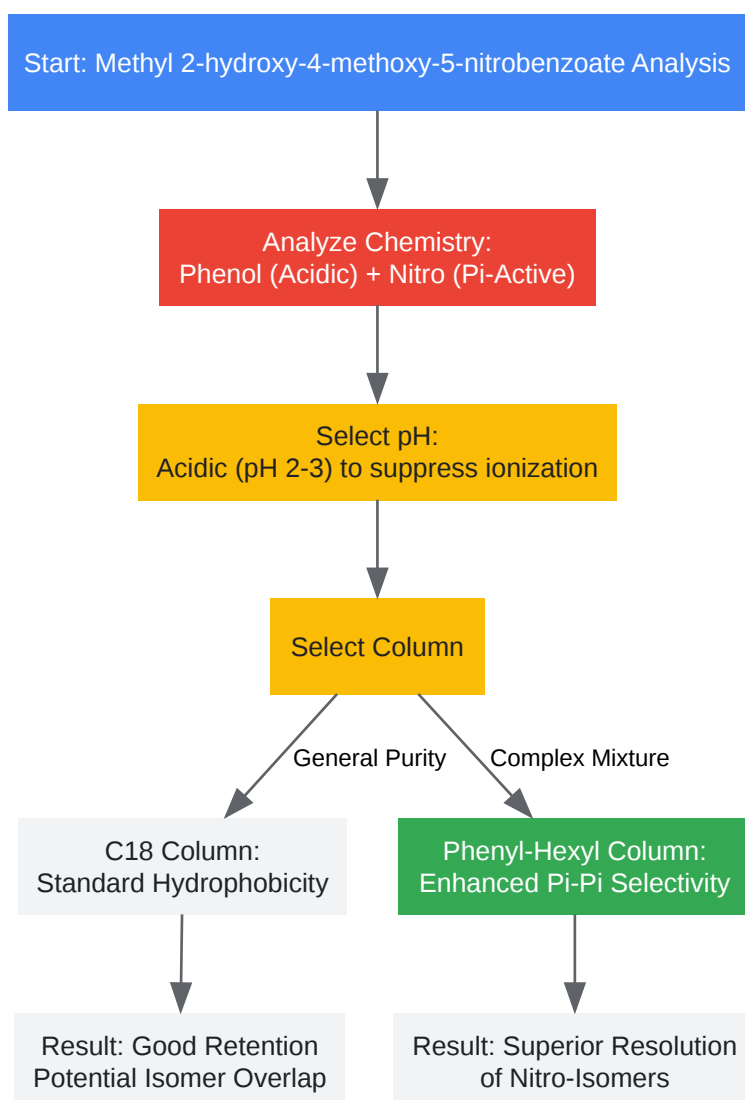
Step 3: Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	10%	Initial Hold
15.0	90%	Linear Gradient
18.0	90%	Wash
18.1	10%	Re-equilibration
23.0	10%	End of Run

Visualization of Method Logic

The following diagrams illustrate the decision-making process for method development and the underlying separation mechanism.

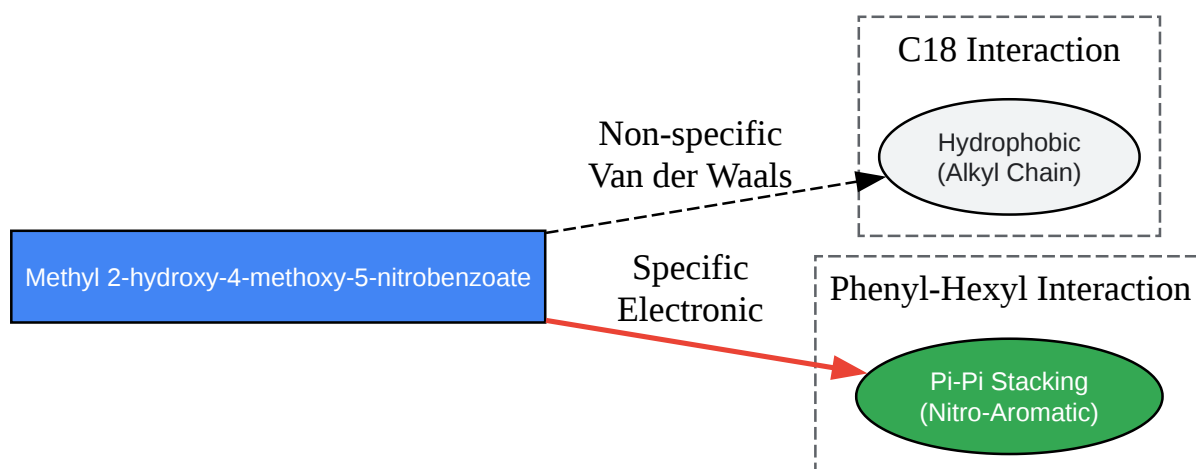
Figure 1: Method Development Workflow



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Caption: Workflow for selecting the optimal stationary phase based on the compound's functional groups.

Figure 2: Separation Mechanism



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Caption: Comparison of interaction mechanisms. The Phenyl-Hexyl phase offers specific electronic interactions with the nitro group.

Troubleshooting & Validation

- Peak Tailing:
 - Cause: Silanol interactions or partial ionization of the phenol group.[2]
 - Solution: Ensure mobile phase pH is < 3.[2]0. Add 5-10 mM Ammonium Acetate if using a Phenyl column to mask silanols, though simple acidification (Formic Acid) is usually sufficient.[2]
- Retention Time Drift:
 - Cause: Temperature fluctuations affecting the pKa/ionization equilibrium.[2]
 - Solution: Use a column oven set to 30°C or 35°C.
- Double Peaks:
 - Cause: Sample solvent mismatch.[2][3]

- Solution: Dissolve the sample in the starting mobile phase (10% ACN/Water) rather than 100% ACN.

References

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